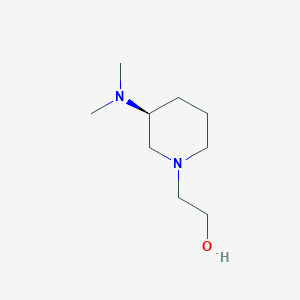

2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol

CAS No.:

Cat. No.: VC13460140

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20N2O |

|---|---|

| Molecular Weight | 172.27 g/mol |

| IUPAC Name | 2-[(3S)-3-(dimethylamino)piperidin-1-yl]ethanol |

| Standard InChI | InChI=1S/C9H20N2O/c1-10(2)9-4-3-5-11(8-9)6-7-12/h9,12H,3-8H2,1-2H3/t9-/m0/s1 |

| Standard InChI Key | ZJGSMRAQZANENX-VIFPVBQESA-N |

| Isomeric SMILES | CN(C)[C@H]1CCCN(C1)CCO |

| SMILES | CN(C)C1CCCN(C1)CCO |

| Canonical SMILES | CN(C)C1CCCN(C1)CCO |

Introduction

Structural and Chemical Properties

2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol (CAS: 1354018-83-9) is a chiral piperidine derivative characterized by a dimethylamino group at the (S)-configured C3 position and an ethanol moiety at the C1 position of the piperidine ring. Its molecular formula is C₉H₂₀N₂O, with a molecular weight of 172.27 g/mol . The compound exhibits a stereocenter at the C3 position, rendering it enantiomerically distinct from its (R)-configured counterpart.

Key Structural Features:

-

IUPAC Name: 2-[(3S)-3-(Dimethylamino)piperidin-1-yl]ethanol

-

SMILES: CN(C)[C@H]1CCCN(C1)CCO

Table 1: Physical and Chemical Properties

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via stereoselective functionalization of piperidine precursors. A common approach involves:

-

Chiral Resolution: Starting from racemic 3-dimethylaminopiperidine, enzymatic or chemical resolution isolates the (S)-enantiomer .

-

Ethanol Moiety Introduction: Alkylation or substitution reactions introduce the ethanol group at the piperidine nitrogen .

Example Synthesis (Simplified):

-

Step 1: (S)-3-Dimethylaminopiperidine is treated with ethylene oxide under basic conditions to form the ethanol derivative .

-

Step 2: Purification via column chromatography yields the final product .

Spectroscopic Characterization

Table 2: Spectral Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 2.21 (s, 6H, N(CH₃)₂), 3.60 (m, 2H, CH₂OH) | |

| ¹³C NMR | δ 45.2 (N(CH₃)₂), 58.9 (C3), 62.1 (CH₂OH) | |

| IR | 3350 cm⁻¹ (O-H stretch), 2770 cm⁻¹ (N-CH₃) | |

| MS (ESI) | m/z 173.2 [M+H]⁺ |

Applications in Medicinal Chemistry

Role as a Pharmacophore

The compound serves as a key intermediate in drug discovery, particularly for targeting neurotransmitter receptors (e.g., serotonin, dopamine) due to its structural resemblance to bioactive piperidines .

Table 3: Biological Relevance

Case Study: Antimalarial Activity

Inspired by quinolizidine alkaloids like (+)-vertine, derivatives of 2-((S)-3-dimethylamino-piperidin-1-yl)-ethanol were evaluated for antiplasmodial activity against Plasmodium falciparum. Preliminary assays showed moderate IC₅₀ values (~10 µM), highlighting its potential as a scaffold for antimalarial agents .

| Parameter | Details | Source |

|---|---|---|

| Hazard Statements | H315, H319, H335 (Skin/eye irritation) | |

| Precautionary Measures | Use PPE (gloves, goggles) in handling | |

| Storage | 2–8°C under inert atmosphere |

Comparative Analysis with Analogues

Table 5: Comparison with (R)-Enantiomer

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Biological Activity | Higher receptor binding affinity | Reduced activity in assays |

| Synthetic Accessibility | Requires chiral resolution | Easier via racemic synthesis |

| Cost (Commercial) | $1,499/g (97% purity) | $1,200/g (95% purity) |

Future Directions

-

Optimization of Synthetic Routes: Catalytic asymmetric synthesis to improve enantiomeric excess .

-

Structure-Activity Relationship (SAR): Systematic modification of the ethanol and dimethylamino groups to enhance potency .

-

Toxicological Profiling: In vivo studies to assess pharmacokinetics and safety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume